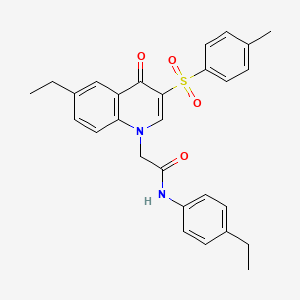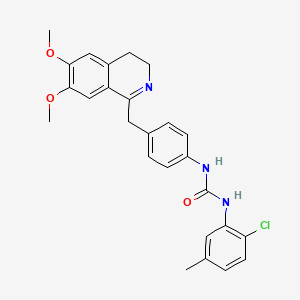![molecular formula C19H20N2OS B2813404 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide CAS No. 289490-98-8](/img/structure/B2813404.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” is a chemical compound with the linear formula C19H20N2OS . It has a molecular weight of 324.448 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C19H20N2OS . The structure is composed of a benzothiazole ring attached to a phenyl group via an amide linkage .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuroprotective Effects
N-[4-(6-Methyl-1,3-Benzothiazol-2-Yl)Phenyl]Pentanamide and its derivatives have been evaluated for their anticonvulsant and neuroprotective effects. A study by Hassan et al. synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives and evaluated them for these effects. One compound in particular showed significant anticonvulsant activity and displayed promising neuroprotective effects by lowering levels of MDA and LDH, indicating potential as a lead in the search for safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Antitumor Activity
This compound derivatives have also been explored for their antitumor activities. A review by Bradshaw and Westwell traces the development of potent and selective antitumor benzothiazoles, highlighting advances in understanding their mechanism of action, which involves selective uptake into sensitive cells, AhR binding, and induction of cytochrome P450, leading to cell death. This understanding has informed drug development, including the synthesis of water-soluble prodrugs for easier administration (Bradshaw & Westwell, 2004).
Antimicrobial Activity
Patel and Shaikh synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-Methylbenzothiazole and evaluated their in vitro antimicrobial screening against various bacterial and fungal species. Some compounds showed activity comparable to standard drugs, indicating potential for further development as antimicrobial agents (Patel & Shaikh, 2010).
Role in Parkinson's Disease
Riluzole, a drug interfering with glutamate neurotransmission and sharing structural similarities with benzothiazole derivatives, has been shown to have neuroprotective action in rodent models of global and focal cerebral ischemia. A pilot study in rhesus monkeys indicated that riluzole could possess neuroprotective and palliative effects in a primate model of Parkinson's disease, suggesting a potential avenue for benzothiazole derivatives in neurological disorders (Benazzouz et al., 1995).
Zukünftige Richtungen
The future directions for the study of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in benzothiazole derivatives in medicinal chemistry , these compounds may have potential applications in drug discovery and development.
Wirkmechanismus
Target of Action
The primary target of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . The compound’s interaction with this target suggests potential anti-tubercular activity .
Mode of Action
This inhibition disrupts the synthesis of arabinogalactan, thereby compromising the integrity of the bacterial cell wall and leading to cell death .
Biochemical Pathways
The compound’s action primarily affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and eventual cell death .
Pharmacokinetics
The compound’s molecular weight of 324448 suggests it may have favorable pharmacokinetic properties, as molecules of this size are often well-absorbed and distributed in the body .
Result of Action
The primary result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This suggests potential utility as an anti-tubercular agent .
Eigenschaften
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-4-5-18(22)20-15-9-7-14(8-10-15)19-21-16-11-6-13(2)12-17(16)23-19/h6-12H,3-5H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKGDBUSZRGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)
![6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813331.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)


![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)

![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)
